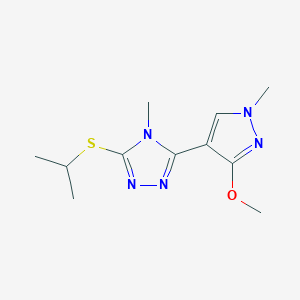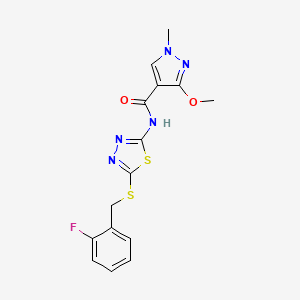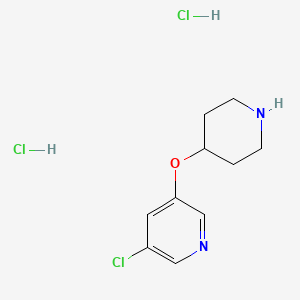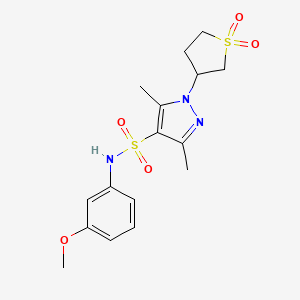![molecular formula C27H30ClN3O2S B2748446 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride CAS No. 1330305-93-5](/img/structure/B2748446.png)
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C27H30ClN3O2S and its molecular weight is 496.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystallography and Structural Analysis
Crystallographic studies provide insights into the molecular structure and interactions of related compounds. For instance, the crystal structures of two (oxothiazolidin-2-ylidene)acetamides, closely related to the compound , were analyzed to understand their structural characteristics and compare them with related structures, shedding light on molecular interactions and potential applications in drug design (Aleksei N. Galushchinskiy et al., 2017).
Antimicrobial Evaluation
Compounds with structural similarities to the specified chemical have been evaluated for their antimicrobial properties. A study on 2,5-disubstituted 1,3,4-oxadiazole compounds, which share features with the target compound, revealed that these derivatives exhibit significant antimicrobial activity, highlighting the potential of such molecules in developing new antimicrobial agents (Samreen Gul et al., 2017).
Theoretical Studies on Drug Interactions
Density functional theory (DFT) studies offer theoretical insights into the interactions between similar acetamide derivatives and biological molecules, crucial for their application as anti-HIV drugs. These studies help in understanding the local reactivity of these compounds, providing a basis for the design of more effective therapeutic agents (M. Oftadeh et al., 2013).
Acidity and Protonation Studies
Investigating the acidity constants of related acetamide derivatives helps in understanding their chemical behavior, which is vital for their application in drug development and other scientific research areas. Such studies reveal the protonation sites and pKa values, essential parameters for predicting the compound's behavior in biological systems (M. Duran & M. Canbaz, 2013).
Anti-inflammatory and Anticancer Activities
Research into the synthesis and biological evaluation of related compounds has demonstrated significant anti-inflammatory and anticancer activities. These findings underscore the therapeutic potential of such molecules, which could lead to the development of new treatments for various diseases (K. Sunder & Jayapal Maleraju, 2013).
Propriétés
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2S.ClH/c1-19-16-20(2)26-24(17-19)28-27(33-26)30(11-10-29-12-14-32-15-13-29)25(31)18-22-8-5-7-21-6-3-4-9-23(21)22;/h3-9,16-17H,10-15,18H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUKBAJKXHEJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN3CCOCC3)C(=O)CC4=CC=CC5=CC=CC=C54)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine hydrate](/img/structure/B2748366.png)
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2748367.png)


![3-(4-ethoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748372.png)

![2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine](/img/structure/B2748374.png)
![Methyl 6-acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2748377.png)


![8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde](/img/structure/B2748381.png)

